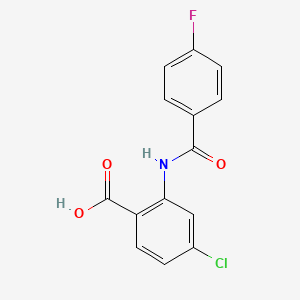![molecular formula C17H19ClN4OS B2546532 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-25-6](/img/structure/B2546532.png)
5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a structurally complex molecule that appears to be related to various heterocyclic compounds studied for their potential biological activities. While the exact compound is not directly mentioned in the provided papers, the related compounds discussed involve chlorophenyl groups and triazole or diazepine rings, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves acid-catalyzed reactions and the use of different reagents and conditions. For instance, the synthesis of 5-(2-chlorophenyl)-10-(substituted)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines was achieved by reacting 5-(2-chlorophenyl)-2-hydrazino-3H-pyrido[3,4-e]-[1,4]diazepine with trimethyl orthoformate, triethyl orthoacetate, or triethyl orthobenzoate . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was performed using specific reagents and characterized by spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystal structure analysis. For example, the structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was determined to crystallize in the monoclinic class with specific cell parameters, exhibiting intermolecular hydrogen bonding . The molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering of another related compound were calculated using density functional theory, which could be a useful approach for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their spectroscopic properties and quantum mechanical calculations. For instance, the Fukui functions calculated for 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine help explain the chemical selectivity or reactivity site of the molecule . This type of analysis could be applied to understand the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing insights into their biological activity. For example, the title compound in one study was found to have a lower softness value and high electrophilicity index, which could describe its biological activity . The thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures were also examined . These properties are crucial for understanding the stability and reactivity of the compound, and similar analyses would be beneficial for the compound .
科学的研究の応用
Antimicrobial Applications
Compounds derived from 1,2,4-triazole derivatives, including structures related to 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against various microorganisms, suggesting potential applications in combating infections and developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Molecular Docking Studies
Research has also been conducted on novel biologically potent heterocyclic compounds, incorporating elements of the structure , for their potential as anticancer agents. These compounds have been tested against 60 cancer cell lines, with some showing high potency. Additionally, molecular docking studies indicate potential utility in overcoming microbial resistance to pharmaceutical drugs, a critical aspect of current cancer research (Katariya, Vennapu, & Shah, 2021).
Cardiovascular Applications
In the realm of cardiovascular research, certain 1,2,4-triazolo derivatives have shown promising coronary vasodilating and antihypertensive activities. This suggests potential applications for compounds related to this compound in developing novel cardiovascular drugs. One study identified a compound more potent in coronary vasodilating activity than existing treatments, hinting at the therapeutic potential of these derivatives in cardiovascular diseases (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
作用機序
Target of Action
Similar compounds have been found to target enzymes involved in the biosynthesis of cell membranes .
Mode of Action
The mode of action of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves inhibiting the demethylation of ergosterol on the cell membrane . This inhibition prevents the formation of the cell membrane, leading to the death of the pathogen .
Biochemical Pathways
The compound this compound affects the ergosterol biosynthesis pathway . Ergosterol is a crucial component of fungal cell membranes. By inhibiting its production, the compound disrupts the integrity of the cell membrane, leading to cell death .
Pharmacokinetics
Similar compounds are known to be well-absorbed and metabolized in the body .
Result of Action
The result of the action of this compound is the disruption of the cell membrane, leading to the death of the pathogen . This makes it a potential candidate for the treatment of diseases caused by these pathogens.
Safety and Hazards
特性
IUPAC Name |
5-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINFDZXLKSHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)


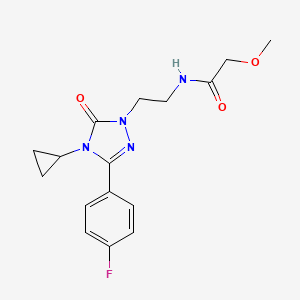

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)
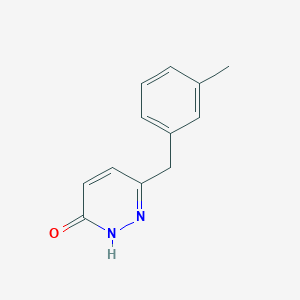
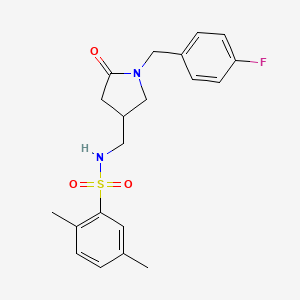
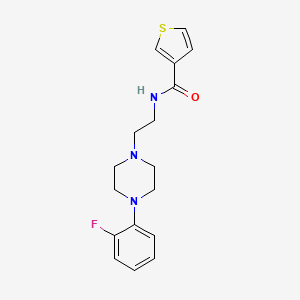

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)
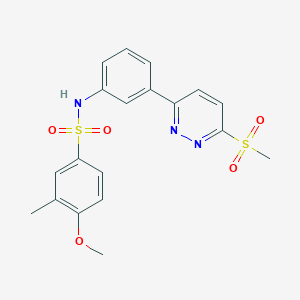
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)
